Pacidamycin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-[[3-[2-aminopropanoyl(methyl)amino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid is a natural product found in Streptomyces coeruleorubidus with data available.
Scientific Research Applications
Applications in Fungicidal Activity
A study by Tian et al. (2021) reveals the synthesis of novel amino acid derivatives, demonstrating fungicidal activities against Phytophthora capsici. Compounds with structures similar to the requested chemical, such as isopropyl ((2S)-1-((1-((4-fluorophenyl)thio)propan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate, showed remarkable activities, suggesting potential as lead compounds for fungicide development (Tian et al., 2021).
Role in Crystal Structures
Research by Li, Liang, and Tai (2009) on the crystal structure of a compound containing a similar indole and propanoic acid structure indicates its importance in understanding molecular geometry and stabilization through hydrogen bonds. Such structures are crucial in pharmaceutical and food industries (Li, Liang, & Tai, 2009).
Metabolism Studies
In 2018, Li et al. studied the metabolism of synthetic cannabinoids with similar structural components. The research on human liver microsomes provided insights into potential biomarkers for drug intake, indicating the relevance of such compounds in understanding drug metabolism (Li et al., 2018).
Antimicrobial and Antioxidant Properties
A 2012 study by Saundane et al. synthesized compounds with a structure comprising indole and propanoic acid, similar to the requested compound. These exhibited promising antioxidant and antimicrobial activities, highlighting their potential in therapeutic applications (Saundane et al., 2012).
Antifungal Peptide Study
Flores-Holguín et al. (2019) conducted a computational study on antifungal tripeptides, which included a compound similar to the requested one. Their methodology predicted the bioactivity scores of these peptides, contributing to drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Corrosion Inhibition Studies
Properties
Molecular Formula |
C32H41N9O10 |
---|---|
Molecular Weight |
711.7 g/mol |
IUPAC Name |
2-[[1-[[3-[2-aminopropanoyl(methyl)amino]-1-[[(Z)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H41N9O10/c1-15(33)28(46)40(4)17(3)25(27(45)35-14-19-12-23(42)29(51-19)41-10-9-24(43)38-32(41)50)39-26(44)16(2)36-31(49)37-22(30(47)48)11-18-13-34-21-8-6-5-7-20(18)21/h5-10,13-17,22-23,25,29,34,42H,11-12,33H2,1-4H3,(H,35,45)(H,39,44)(H,47,48)(H2,36,37,49)(H,38,43,50)/b19-14- |
InChI Key |
PBFVZISIBPPZNE-RGEXLXHISA-N |
Isomeric SMILES |
CC(C(C(=O)N/C=C\1/CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(C)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N(C)C(=O)C(C)N |
Canonical SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(C)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)N(C)C(=O)C(C)N |
Synonyms |
pacidamycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.